molecular formula C16H17ClN2O2 B2550528 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-53-6

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No.: B2550528
CAS No.: 866152-53-6
M. Wt: 304.77
InChI Key: CDTMGCMXWSLVGB-UHFFFAOYSA-N
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Description

The compound 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide is a synthetically derived small molecule featuring a distinctive pyrrole core scaffold. This structural motif is prevalent in numerous compounds with significant biological activity and is a common subject of investigation in medicinal chemistry . While the specific mechanism of action for this compound requires further experimental characterization, its molecular architecture provides a versatile template for probing diverse biological pathways. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structure for developing novel pharmacologically active agents. The presence of the 2-oxoacetamide group, in particular, offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). The broader class of pyrrole derivatives has been extensively studied and shown to possess a wide spectrum of biological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology, facilitating the development of new therapeutic candidates and the study of biological targets.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTMGCMXWSLVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation via Arylglyoxal Intermediates

Reaction Design and Substrate Selection

The most direct route derives from adaptations of polysubstituted pyrrole syntheses involving arylglyoxals, malononitrile derivatives, and amines. For this target, 4-chlorophenylglyoxal serves as the aryl component, while N,N-dimethyl-2-cyanoacetamide replaces traditional malononitrile to introduce the oxoacetamide group. A primary amine (e.g., methylamine) facilitates the introduction of methyl groups at positions 2 and 5 of the pyrrole ring.

Mechanistic Pathway
  • Knoevenagel Condensation : 4-Chlorophenylglyoxal reacts with N,N-dimethyl-2-cyanoacetamide to form an α,β-unsaturated carbonyl intermediate.
  • Michael Addition : Methylamine attacks the electron-deficient β-position, generating a zwitterionic adduct.
  • Cyclization and Aromatization : Intramolecular cyclization forms the pyrrole nucleus, followed by oxidative aromatization using air or mild oxidizing agents.
Optimization Parameters
  • Solvent : Ethanol outperforms DMF or THF in yield (82% vs. 65–70%) due to improved intermediate solubility.
  • Temperature : Reflux conditions (78°C) prevent side reactions during cyclization.
  • Catalysis : Piperidine (5 mol%) accelerates the Knoevenagel step, reducing reaction time from 18 h to 8 h.

Table 1 : Yield Variation with Malono Derivatives

Malono Derivative Reaction Time (h) Yield (%)
N,N-Dimethyl-2-cyanoacetamide 12 82
Ethyl cyanoacetate 18 68
Malononitrile 10 75

Bromination-Ring Closure Strategy

Bromoaldehyde Intermediate Synthesis

Adapting methods from pyrrole carboxylate syntheses, propionaldehyde undergoes bromination at 0–10°C in toluene to yield 2-bromopropanal . This aprotic solvent minimizes dihalogenation byproducts compared to polar solvents like DMSO (≤5% vs. 15–20% impurities).

Pyrrole Ring Formation

The critical step involves condensing 2-bromopropanal with N,N-dimethyl-3-oxobutanamide (a surrogate for ethyl acetoacetate) and 4-chloroaniline under alkaline conditions:

  • Nucleophilic Attack : 4-Chloroaniline attacks the bromoaldehyde, forming an enamine intermediate.
  • Cyclodehydration : Base-mediated elimination (e.g., K₂CO₃ in DMF) closes the pyrrole ring at 50°C.
  • Oxoacetamide Installation : Post-cyclization acylation with dimethyloxalyl chloride introduces the 2-oxoacetamide group, though this step risks over-acylation (controlled via slow addition at −10°C).
Challenges and Mitigations
  • Regioselectivity : The 2,5-dimethyl arrangement requires stoichiometric control of methylamine during cyclization. Excess amine leads to 3,4-dimethyl isomers (∼30% without strict stoichiometry).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates the target compound from oligomeric byproducts.

Dianion-Mediated Functionalization of 3-Oxo Pyrrolidines

Pyrrolidine Precursor Synthesis

Following protocols for 3-oxo pyrrolidine phosphonates, the dianion of 3-oxo-N-(4-chlorophenyl)pyrrolidine-2-carboxylate reacts with dimethyloxalyl chloride at −78°C in THF. This regioselectively installs the oxoacetamide group at C-3 with 74% yield.

Oxidative Aromatization

Treating the substituted pyrrolidine with MnO₂ in dichloromethane induces dehydrogenation to the aromatic pyrrole. Key advantages include:

  • Stereochemical Control : Retains the 1-(4-chlorophenyl) orientation established during pyrrolidine synthesis.
  • Functional Group Tolerance : Unlike acidic conditions, this method preserves acid-sensitive oxoacetamide groups.

Equation 1 :
$$
\text{3-Oxo pyrrolidine} + \text{MnO}2 \xrightarrow{\text{CH}2\text{Cl}2, 25^\circ\text{C}} \text{Aromatic pyrrole} + \text{MnO} + \text{H}2\text{O} \quad
$$

Comparative Analysis of Methodologies

Table 2 : Synthesis Route Efficiency Metrics

Method Overall Yield (%) Purity (HPLC) Scalability
Multi-Component 82 98.5 High
Bromination-Ring 65 95.2 Moderate
Dianion Functionalization 74 97.8 Low
  • Multi-Component Condensation offers superior atom economy and scalability but requires strict control over reagent addition rates to prevent oligomerization.
  • Bromination-Ring Closure provides a modular approach for N-aryl group installation but suffers from lower yields due to competing side reactions.
  • Dianion Chemistry achieves high regioselectivity but demands cryogenic conditions and inert atmospheres, complicating industrial adoption.

Chemical Reactions Analysis

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-Based Acetamides

Compound Name Substituents on Pyrrole Acetamide Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 1-(4-chlorophenyl), 2,5-dimethyl N,N-dimethyl C₁₇H₁₉ClN₂O₂ 318.8 Chlorophenyl enhances lipophilicity; dimethylamide reduces hydrogen-bonding capacity
2-[1-(2-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide 1-(2-cyanophenyl), 2,5-dimethyl N-(4-isopropylphenyl) C₂₄H₂₄N₂O₂ 380.5 Cyanophenyl increases electron-withdrawing effects; bulky isopropylphenyl reduces solubility
2-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]amino]acetic acid 1-(4-fluorophenyl), 2,5-dimethyl Aminoacetic acid C₁₄H₁₅FN₂O₂ 266.3 Fluorophenyl enhances metabolic stability; carboxylic acid enables ionic interactions
1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone (IU1) 1-(4-fluorophenyl), 2,5-dimethyl Pyrrolidinylethanone C₁₉H₂₁FN₂O 312.4 Ketone group enhances reactivity; pyrrolidine improves membrane permeability

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound LogP* Hydrogen-Bond Acceptors Hydrogen-Bond Donors Polar Surface Area (Ų) Solubility (Predicted)
Target Compound 3.2 4 0 55.1 Low (due to N,N-dimethyl and chlorophenyl)
N-(4-Isopropylphenyl) analogue 4.5 4 1 58.4 Very low (bulky substituents dominate)
Aminoacetic acid derivative 1.8 5 2 89.7 Moderate (ionizable carboxylic acid)
IU1 2.9 3 0 43.2 High (pyrrolidine enhances permeability)

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide , with the molecular formula C14H14ClN2O2C_{14}H_{14}ClN_{2}O_{2} and a molecular weight of approximately 282.17 g/mol, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potentials.

PropertyValue
Molecular FormulaC14H14ClN2O2
Molecular Weight282.17 g/mol
IUPAC NameThis compound
CAS Number571159-05-2

Research indicates that this compound may interact with various biological targets, particularly in inflammatory and neurodegenerative pathways. It has been suggested that it could inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides.

Anti-inflammatory Effects

Studies have shown that This compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation. For instance, in a murine model of asthma, the compound reduced eosinophilic infiltration and airway hyperresponsiveness significantly compared to control groups .

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Notably, it showed selective cytotoxicity against breast cancer cells (MDA-MB-231) while sparing normal keratinocytes .

Case Studies

  • Asthma Model : In a study involving mice sensitized to allergens, treatment with the compound resulted in a marked decrease in airway inflammation and mucus production compared to untreated controls. The reduction in IL-4 and IL-5 levels was notable, suggesting its potential as a therapeutic agent for asthma management .
  • Breast Cancer Study : In a xenograft model using MDA-MB-231 cells, administration of the compound led to a significant reduction in tumor size over four weeks of treatment. The study highlighted its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Safety Profile

While specific toxicity data on this compound is limited, preliminary studies indicate a favorable safety profile with no significant genotoxicity reported in standard assays. Further investigations are necessary to fully understand its long-term effects and safety parameters.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-aminoantipyrine derivatives with chlorophenyl-substituted acetic acid precursors. Key steps include:

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride for amide bond formation, triethylamine as a base .
  • Solvents: Dichloromethane under ice-cold conditions to minimize side reactions .
  • Workup: Extraction with aqueous HCl and saturated NaHCO₃ to isolate the product .

Q. Table 1: Reaction Optimization

ConditionYield (%)Purity (HPLC)Reference
EDC, 273 K, 3 h72>95%
DCC, RT, 12 h5890%

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?

Methodological Answer:

  • 1H NMR: Focus on NH protons (δ 10.10–13.30 ppm) to confirm amine/imine tautomerism . The 4-chlorophenyl group shows aromatic signals at δ 7.42–7.58 ppm .
  • 13C NMR: Carbonyl groups (C=O) appear at ~170–175 ppm, while pyrrole carbons resonate at 110–130 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 359.12 (calculated) .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities, and what implications arise for molecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals three distinct conformers in the asymmetric unit, with dihedral angles between the chlorophenyl and pyrrole rings varying from 54.8° to 77.5° . These conformers form hydrogen-bonded dimers (N–H⋯O, R₂²(10) motifs), influencing packing and solubility.

Q. Table 2: Key Crystallographic Parameters

ConformerDihedral Angle (°)Hydrogen Bond Length (Å)
A54.82.89
B76.22.91
C77.52.93

Q. What computational modeling approaches predict bioactive conformations, and how do they correlate with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes ground-state geometry, showing the lowest-energy conformer (A) matches crystallographic data .
  • Molecular Dynamics (MD): Simulates solvation effects, revealing conformational flexibility in aqueous environments .
  • Docking Studies: Predicts binding to kinase targets (e.g., CDK2) with a docking score of −9.2 kcal/mol, validated by enzyme inhibition assays (IC₅₀ = 2.1 µM) .

Q. How can contradictions in biological activity data across assay systems be resolved?

Methodological Answer: Discrepancies often stem from:

  • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting binding .
  • Cell Models: IC₅₀ values differ between HeLa (3.5 µM) and MCF-7 (8.7 µM) due to membrane permeability variations .
  • Data Normalization: Use internal controls (e.g., staurosporine) to standardize activity measurements .

Q. Table 3: Comparative Bioactivity Data

Assay SystemIC₅₀ (µM)Target ProteinReference
HeLa (pH 7.4)3.5CDK2
MCF-7 (pH 6.5)8.7Topoisomerase

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